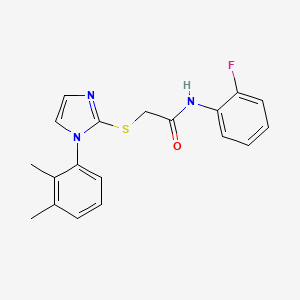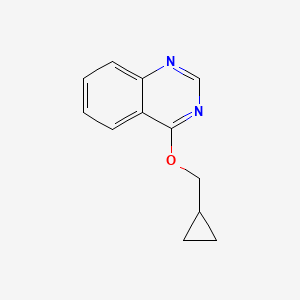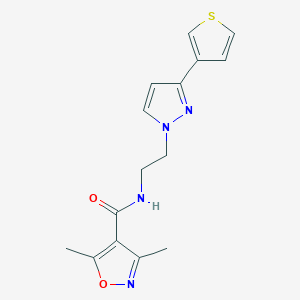
3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals with potential relevance in various fields of chemistry and biology. The interest in such molecules stems from their unique structure, which allows for diverse chemical reactions and properties. Although specific studies directly on this compound are limited, research on similar compounds provides insights into their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds with complex structures like the one often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, Prabakaran et al. (2012) demonstrated an effective synthesis method for related pyrazole carboxamides, which could be applicable to the synthesis of the target compound by adapting the reactants and conditions (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, Sharma et al. (2016) utilized X-ray diffraction studies to determine the structure of a similarly complex molecule, highlighting the utility of these techniques in understanding the 3D arrangement of atoms within these compounds (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Reactions and Properties
Compounds like the one can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and more. Yu et al. (2009) discussed the chemoselective nucleophilic chemistry of isoxazole derivatives, providing insight into the types of reactions that could be relevant for modifying or interacting with the target compound (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for their practical application. The analysis by Sharma et al. provides a model for how these properties might be determined and interpreted for the compound .
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group behavior, is essential for predicting how these compounds might behave under different chemical conditions. The work by Donohue et al. (2002) on the synthesis and evaluation of a library of pyrazole-4-carboxamides hints at the extensive experimentation required to fully elucidate these properties (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
科学的研究の応用
1. Chemical Synthesis and Structural Analysis
The compound is closely related to various synthesized pyrazole and isoxazole derivatives, which have been studied for their structural properties. For example, the synthesis of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved, and its crystal structure was determined through single crystal X-ray diffraction studies (Prabhuswamy et al., 2016). Similar research has been done on other isoxazole and pyrazole derivatives, focusing on their synthesis and molecular structure analysis (Ledenyova et al., 2018).
2. Biological Activities and Potential Applications
Several studies have focused on the biological activities of pyrazole and isoxazole derivatives. For example, research into the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea showed that these compounds exhibited inhibitory activity against certain plant species, indicating potential applications in agriculture (Fu-b, 2014). Additionally, the synthesis and antimicrobial activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, as well as related compounds, have been explored, showcasing their potential as antimicrobial agents (Zaki et al., 2016).
3. Potential in Drug Discovery and Pharmaceutical Research
The synthesis and evaluation of various pyrazole and isoxazole derivatives have revealed their potential as candidates in drug discovery. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines showed promising results against cancer cell lines, suggesting potential applications in oncology (Deady et al., 2003). Similarly, the design and synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents also indicated their potential in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
特性
IUPAC Name |
3,5-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-14(11(2)21-18-10)15(20)16-5-7-19-6-3-13(17-19)12-4-8-22-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHHKWYOZHQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

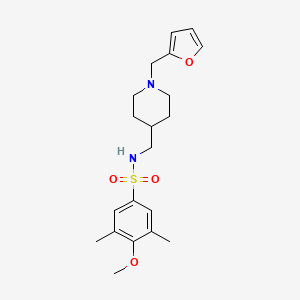
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)
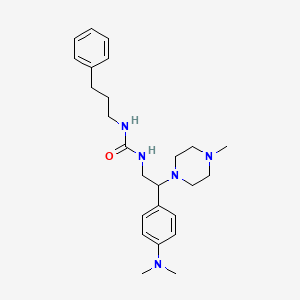
![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)
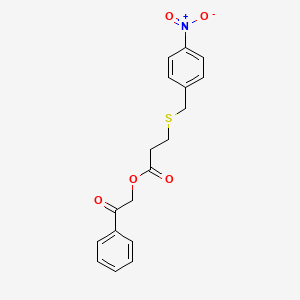
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)
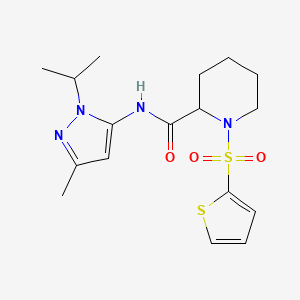
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)

